molecular formula C7H13NO2 B8538935 5-(n-Propyloxy)-pyrrolidin-2-one

5-(n-Propyloxy)-pyrrolidin-2-one

Numéro de catalogue: B8538935
Poids moléculaire: 143.18 g/mol
Clé InChI: QPBUKZHFIMVDBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(n-Propyloxy)-pyrrolidin-2-one is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Drug Development:
5-(n-Propyloxy)-pyrrolidin-2-one serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified to enhance biological activity, making it a valuable precursor in drug development.

2. PDE5 Inhibitors:
Research indicates that derivatives of this compound can be combined with phosphodiesterase type 5 (PDE5) inhibitors to treat conditions such as erectile dysfunction and lower urinary tract symptoms (LUTS). For instance, combinations of PDE5 inhibitors with this compound have shown synergistic effects, potentially leading to improved therapeutic outcomes with fewer side effects compared to traditional treatments .

3. Histone Methyltransferase Inhibition:
The compound has been studied for its role in inhibiting histone lysine methyltransferases, specifically EHMT1/2 (GLP/G9a). These enzymes are crucial in epigenetic regulation, and their inhibition can have implications for cancer therapy and other diseases associated with dysregulated gene expression .

Case Study 1: PDE5 Inhibitor Combinations

A study demonstrated that combining this compound with PDE5 inhibitors resulted in a significant reduction of LUTS symptoms in clinical trials. The combination was particularly effective in patients with both LUTS and erectile dysfunction, showcasing the compound's potential as a therapeutic adjunct .

Case Study 2: Epigenetic Modulation

In another investigation, researchers synthesized analogs of this compound and evaluated their efficacy as EHMT1/2 inhibitors. The results indicated that these compounds could effectively inhibit histone methylation, leading to altered gene expression patterns associated with tumor suppression. This finding opens avenues for developing new cancer therapies targeting epigenetic modifications .

Data Tables

Application Area Details References
Drug DevelopmentBuilding block for drug synthesis
PDE5 InhibitorsSynergistic effects with PDE5 inhibitors for LUTS treatment
Histone Methyltransferase InhibitionPotential cancer therapy through epigenetic modulation

Propriétés

Formule moléculaire

C7H13NO2

Poids moléculaire

143.18 g/mol

Nom IUPAC

5-propoxypyrrolidin-2-one

InChI

InChI=1S/C7H13NO2/c1-2-5-10-7-4-3-6(9)8-7/h7H,2-5H2,1H3,(H,8,9)

Clé InChI

QPBUKZHFIMVDBV-UHFFFAOYSA-N

SMILES canonique

CCCOC1CCC(=O)N1

Origine du produit

United States

Synthesis routes and methods

Procedure details

To a mixture of 28.64 g of succinimide and of 1200 cm3 of N-propanol, cooled to -7° C., 7 g of sodium bobohydride is added. This is agitated for 4 hours at -7° to 0° C., while adding every 15 minutes 15 drops of a 2N solution of hydrochloric acid in N-propanol. The mixture is then taken to a pH of about 2 by adding a 2N solution of hydrochloric acid in N-propanol, agitated for 1 hour at about 0° C., then returned to pH 7 by the addition of a saturated solution of potassium hydroxide in N-propanol. After allowing a return to ambient temperature, the solvent is evaporated off under reduced pressure. The residue is extracted with 550 cm3 of chloroform, filtered, the organic solution is washed with water, dried and the solvent is evaporated under reduced pressure. 27.5 g of the expected product is obtained. m.p. 52°-54° C.
Quantity
28.64 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.